5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione 5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione
Brand Name: Vulcanchem
CAS No.: 85730-40-1
VCID: VC3884693
InChI: InChI=1S/C5H2ClF3N2O2/c6-1-2(5(7,8)9)10-4(13)11-3(1)12/h(H2,10,11,12,13)
SMILES: C1(=C(NC(=O)NC1=O)C(F)(F)F)Cl
Molecular Formula: C5H2ClF3N2O2
Molecular Weight: 214.53 g/mol

5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione

CAS No.: 85730-40-1

Cat. No.: VC3884693

Molecular Formula: C5H2ClF3N2O2

Molecular Weight: 214.53 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione - 85730-40-1

Specification

CAS No. 85730-40-1
Molecular Formula C5H2ClF3N2O2
Molecular Weight 214.53 g/mol
IUPAC Name 5-chloro-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C5H2ClF3N2O2/c6-1-2(5(7,8)9)10-4(13)11-3(1)12/h(H2,10,11,12,13)
Standard InChI Key RKDONZJWZMILTF-UHFFFAOYSA-N
SMILES C1(=C(NC(=O)NC1=O)C(F)(F)F)Cl
Canonical SMILES C1(=C(NC(=O)NC1=O)C(F)(F)F)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring fused with two ketone groups at positions 2 and 4, forming the 2,4(1H,3H)-pyrimidinedione scaffold. The chlorine atom at position 5 and the trifluoromethyl (-CF₃) group at position 6 introduce steric and electronic modifications that enhance stability and modulate intermolecular interactions. The molecular formula is C₅H₂ClF₃N₂O₂, with a calculated molecular weight of 214.53 g/mol.

IUPAC Name

The systematic IUPAC name is 5-chloro-6-(trifluoromethyl)-1H,3H-pyrimidine-2,4-dione, reflecting the substituents’ positions and the dione functional groups .

Structural Analogs

Similar compounds, such as 3-(4-chloro-5-ethoxy-2-fluorophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione (CID 135398), share the trifluoromethyl-pyrimidinedione backbone but differ in aryl substitutions . These analogs demonstrate the structural flexibility of the pyrimidinedione core for drug design.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-chloro-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves multi-step reactions, often starting from pyrimidine precursors. Key methodologies are adapted from patents detailing pyrimidinedione derivatives .

Chlorination and Trifluoromethylation

Physical and Chemical Properties

Thermodynamic Data

While experimental data for the exact compound is scarce, analogs provide approximations:

PropertyValue (Estimated)Source Compound Reference
Melting Point240–260°C
Density1.8–2.0 g/cm³
Boiling Point500–520°C
Solubility in Water<0.1 g/L
LogP (Partition Coefficient)1.2–1.5

The trifluoromethyl group enhances lipid solubility, facilitating membrane permeability in biological systems .

Spectroscopic Characteristics

  • ¹H NMR: Downfield shifts for pyrimidine protons (δ 8.2–8.5 ppm) due to electron-withdrawing substituents.

  • ¹³C NMR: Peaks at δ 155–160 ppm for carbonyl carbons and δ 110–120 ppm for CF₃-attached carbon .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

This compound serves as a precursor for anticancer agents, notably tipiracil hydrochloride, a thymidine phosphorylase inhibitor used in colorectal cancer therapy . The chlorine and trifluoromethyl groups enhance binding affinity to enzymatic targets.

Mechanism in Anticancer Drugs

In TAS-102 (Lonsurf®), a combination drug containing tipiracil, the pyrimidinedione moiety inhibits thymidine phosphorylase, preventing metabolic degradation of trifluridine and enhancing cytotoxicity .

Regulatory and Patent Status

Intellectual Property

Patents WO1998028280A1 and CN106632081A cover synthesis methods and intermediates . Generic manufacturing requires licensing due to ongoing exclusivity periods.

Future Research Directions

Synthetic Advancements

  • Flow Chemistry: Continuous-flow systems could enhance yield and reduce reaction times.

  • Biocatalytic Methods: Enzymatic trifluoromethylation for greener synthesis.

Therapeutic Exploration

  • Combination Therapies: Co-administration with checkpoint inhibitors for synergistic anticancer effects.

  • Antimicrobial Agents: Structure-activity relationship (SAR) studies to optimize potency.

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